molecular formula C19H16F3N3O2S B2527860 N-(4-methoxyphenyl)-1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321553-37-1

N-(4-methoxyphenyl)-1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2527860
CAS No.: 321553-37-1
M. Wt: 407.41
InChI Key: DNLWVQBLVYXOFN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a key intermediate or derivative in the development of TRPV1 receptor antagonists. The TRPV1 (Transient Receptor Potential Vanilloid 1) channel is a non-selective cation channel highly expressed in sensory neurons and integrally involved in the detection and modulation of pain, particularly neuropathic and inflammatory pain . This compound belongs to a class of molecules, exemplified by clinical candidates like BCTC (N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide), which were designed to potently block the TRPV1 receptor and demonstrate efficacy in preclinical models of pain . Its core structure, featuring a 3-(trifluoromethyl)-1H-pyrazole scaffold, is a privileged motif in drug discovery, known for conferring metabolic stability and enhancing binding affinity to target proteins. The specific substitution pattern on the pyrazole ring, including the phenylsulfanyl group at the 5-position and the carboxamide at the 4-position, is critical for optimizing the molecule's physicochemical properties and its interaction with the hydrophobic pockets of the TRPV1 receptor. Consequently, this compound serves as a valuable chemical probe for researchers investigating the pathophysiological roles of TRPV1, enabling studies on pain signaling pathways, thermoregulation, and inflammation. It is an essential tool for the synthesis and structure-activity relationship (SAR) analysis of novel analgesic agents, providing insights that drive the discovery of next-generation therapeutics for chronic pain conditions.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-25-18(28-14-6-4-3-5-7-14)15(16(24-25)19(20,21)22)17(26)23-12-8-10-13(27-2)11-9-12/h3-11H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLWVQBLVYXOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)OC)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on substituent variations and their biochemical implications.

Substituent Variations at Position 4

  • Target Compound: 4-Methoxyphenyl carboxamide.
  • N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide (): Substituent: 4-Fluorophenyl carboxamide. The electron-withdrawing fluorine (-F) reduces electron density compared to -OCH₃, possibly altering receptor selectivity .
  • 1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde ():
    • Substituent: Aldehyde (-CHO).
    • The aldehyde group increases reactivity but reduces stability compared to the carboxamide group .

Substituent Variations at Position 5

  • Target Compound: Phenylsulfanyl (-SPh).
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Substituent: 3-Chlorophenylsulfanyl.
  • N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide (): Substituent: 3-(Trifluoromethyl)phenoxy (-OPh-CF₃). Oxygen-based substituents (vs. sulfur) decrease lipophilicity but may improve metabolic stability .

Functional Group Modifications

  • Target Compound : Carboxamide (-CONH-Ph).
    • Provides hydrogen-bonding capability and stability.
  • 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide ():
    • Substituent: Sulfonamide (-SO₂NH-).
    • Sulfonamides are more acidic (pKa ~1–2) than carboxamides (pKa ~8–10), influencing ionization state and solubility .
  • [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (): Substituent: Carbamate (-OCO-NH-). Carbamates are hydrolytically stable but less reactive than carboxamides .

Data Table: Structural and Physicochemical Comparisons

Compound Name Position 4 Substituent Position 5 Substituent Functional Group Molecular Weight Key Properties
N-(4-Methoxyphenyl)-1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide 4-Methoxyphenyl carboxamide Phenylsulfanyl (-SPh) Carboxamide ~425.4* High lipophilicity, moderate solubility
N-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazole-4-carboxamide () 4-Fluorophenyl carboxamide 3-(Trifluoromethyl)phenoxy Carboxamide ~495.3 Enhanced metabolic stability
1-Methyl-5-(3-chlorophenylsulfanyl)-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Aldehyde (-CHO) 3-Chlorophenylsulfanyl (-SPh-Cl) Aldehyde ~378.8 High reactivity, low stability
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate () Carbamate (-OCO-NH-) 4-Methylphenoxy (-OPh-CH₃) Carbamate ~439.9 Hydrolytic stability

*Estimated based on similar structures.

Research Findings and Implications

  • Bioactivity : The target compound’s phenylsulfanyl group may enhance binding to cysteine-rich targets (e.g., kinases or proteases) compared to oxygen-based analogs .
  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, while the carboxamide group improves half-life over aldehyde derivatives .

Q & A

Q. What are the established multi-step synthetic routes for this compound, and what are the critical intermediates?

The synthesis typically involves condensation reactions and functional group modifications. Key steps include:

  • Pyrazole ring formation : Cyclization of hydrazine derivatives with diketones or via 1,3-dipolar cycloaddition .
  • Functionalization : Introduction of the phenylsulfanyl and trifluoromethyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Final coupling : Amidation or carboxamide formation using activating agents like EDCI/HOBt .
    Critical intermediates include the pyrazole core precursor and halogenated aromatic intermediates for substitution reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and absolute configuration (e.g., analogs in ).
  • HPLC/UPLC : Purity assessment using reverse-phase columns with UV detection .

Q. What in vitro biological assays are recommended for preliminary evaluation of pharmacological potential?

  • Enzyme inhibition assays : Fluorogenic substrates for targets like Factor Xa or kinases (e.g., methods in ).
  • Cell viability assays : MTT or resazurin-based tests in cancer or inflammatory cell lines .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility in amidation steps .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (e.g., pyrazole derivatives in ).
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling of aryl groups .

Q. What computational strategies predict bioactivity and guide structural modifications?

  • Molecular docking : AutoDock or Schrödinger Suite to map interactions with targets like Factor Xa .
  • Density Functional Theory (DFT) : Calculates electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing impact) .
  • QSAR modeling : Correlates substituent properties (logP, molar refractivity) with bioactivity data .

Q. What experimental approaches identify and validate molecular targets?

  • Proteomic profiling : Affinity chromatography coupled with LC-MS/MS to isolate binding partners .
  • CRISPR-Cas9 knockout : Validates target necessity in cellular assays .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with purified proteins .

Q. How do structural variations influence biological activity in SAR studies?

  • Substituent position : Meta vs. para substitution on the phenylsulfanyl group alters steric hindrance and target affinity .
  • Electron-withdrawing groups : Trifluoromethyl enhances metabolic stability but may reduce solubility .
  • Heterocyclic replacements : Replacing pyrazole with triazole affects binding to hydrophobic pockets .

Q. How can conflicting spectral data be resolved during structural elucidation?

  • Dynamic NMR : Resolves fluxional behavior in substituents (e.g., rotational barriers in aryl groups) .
  • Crystallographic disorder modeling : Refines X-ray data for compounds with flexible side chains .
  • 2D NMR (COSY, NOESY) : Assigns overlapping proton signals in crowded aromatic regions .

Q. What are the stability profiles under various experimental conditions?

  • pH stability : Assess degradation via HPLC in buffers (pH 2–12) over 24–72 hours .
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures .
  • Light sensitivity : Accelerated stability studies under UV/visible light exposure .

Q. How does its mechanism compare to related pyrazole derivatives in modulating biological pathways?

  • Selectivity profiling : Compare inhibition constants (Ki) against off-target enzymes (e.g., thrombin vs. Factor Xa) .
  • Metabolic pathways : LC-MS/MS identifies oxidative metabolites vs. analogs lacking the phenylsulfanyl group .
  • Cellular signaling : Transcriptomic analysis (RNA-seq) to map pathway activation (e.g., NF-κB vs. MAPK) .

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